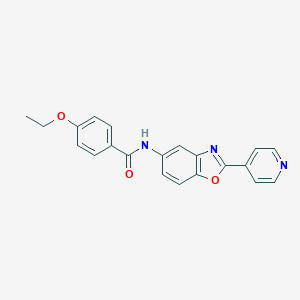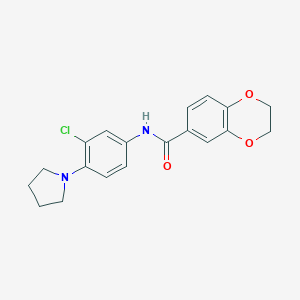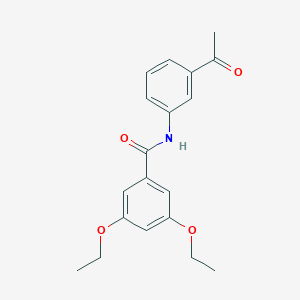
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as PDBu, is a potent protein kinase C (PKC) activator. PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to activate PKC, PDBu has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide activates PKC by binding to the regulatory domain of the enzyme, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
PKC activation by N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the activity of ion channels, transporters, and receptors, leading to changes in cellular excitability and neurotransmitter release. PKC activation can also regulate gene expression by phosphorylating transcription factors and histones, leading to changes in protein synthesis and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective activator of PKC, allowing for precise control over PKC activity. N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also stable and easy to handle, making it suitable for use in a wide range of experimental protocols.
However, N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has some limitations. It can activate other enzymes besides PKC, leading to off-target effects. Additionally, PKC activation by N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be transient and reversible, making it difficult to maintain a constant level of PKC activity over an extended period.
Zukünftige Richtungen
There are several potential future directions for research involving N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent and selective PKC activators that can overcome the limitations of N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of research is the identification of downstream signaling pathways that are specifically regulated by PKC activation. Additionally, N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could be used in combination with other compounds to investigate the synergistic effects of PKC activation and other signaling pathways.
Synthesemethoden
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized by a multi-step process involving the condensation of 3-pyridinemethanol with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of action of PKC and to identify downstream signaling pathways that are regulated by PKC activation. N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used to study the effects of PKC activation on cell proliferation, differentiation, and apoptosis.
Eigenschaften
Molekularformel |
C14H14N2O4S |
|---|---|
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-2-1-5-15-9-11)12-3-4-13-14(8-12)20-7-6-19-13/h1-5,8-9,16H,6-7,10H2 |
InChI-Schlüssel |
QDERMMNKBVJMHU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)

![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
